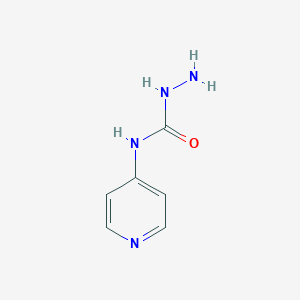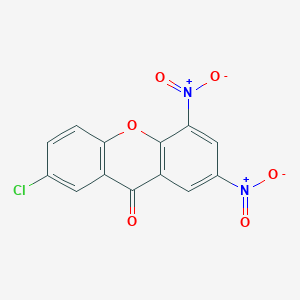
7-Chloro-2,4-dinitroxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,4-dinitroxanthen-9-one (also known as DNOC) is a chemical compound that has been widely used in scientific research due to its unique properties. DNOC is a yellow crystalline substance that is soluble in organic solvents such as acetone and chloroform. It is an oxidizing agent and has been found to have a range of applications in various fields of research.
Mechanism Of Action
DNOC works by inducing oxidative stress in cells. It is an oxidizing agent that reacts with cellular components such as proteins, lipids, and DNA. This reaction results in the production of reactive oxygen species (ROS) which can cause damage to cellular components. DNOC has been found to inhibit the activity of various enzymes and proteins by oxidizing their active sites.
Biochemical And Physiological Effects
DNOC has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in various cell types. DNOC has also been found to inhibit the growth of cancer cells by inducing oxidative stress. In addition, DNOC has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DNOC in laboratory experiments is its ability to induce oxidative stress in cells. This property has been found to be useful in studying the effects of oxidative stress on cellular processes. However, DNOC can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of DNOC in experiments.
Future Directions
There are several future directions for research involving DNOC. One potential direction is the development of new drugs that target oxidative stress pathways. Another direction is the investigation of the effects of DNOC on the microbiome. Finally, DNOC could be used to investigate the role of oxidative stress in aging and age-related diseases.
Conclusion:
In conclusion, 7-Chloro-2,4-dinitroxanthen-9-one (DNOC) is a chemical compound that has been extensively used in scientific research due to its unique properties. DNOC has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. It works by inducing oxidative stress in cells and has been found to have a range of biochemical and physiological effects. While DNOC can be toxic to cells at high concentrations, it remains a valuable tool for investigating the effects of oxidative stress on cellular processes.
Synthesis Methods
The synthesis of DNOC can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of DNOC as a yellow precipitate.
Scientific Research Applications
DNOC has been extensively used in scientific research as an oxidizing agent. It has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. DNOC has been used to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the effects of oxidative stress on cellular processes.
properties
CAS RN |
148877-20-7 |
|---|---|
Product Name |
7-Chloro-2,4-dinitroxanthen-9-one |
Molecular Formula |
C13H5ClN2O6 |
Molecular Weight |
320.64 g/mol |
IUPAC Name |
7-chloro-2,4-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H5ClN2O6/c14-6-1-2-11-8(3-6)12(17)9-4-7(15(18)19)5-10(16(20)21)13(9)22-11/h1-5H |
InChI Key |
BBMKNRKMALLWEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
7-Chloro-2,4-dinitroxanthen-9-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



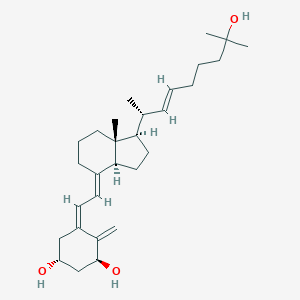
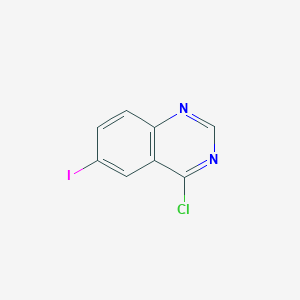
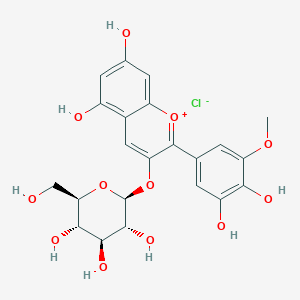
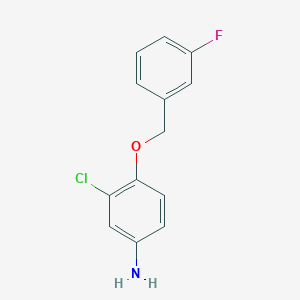
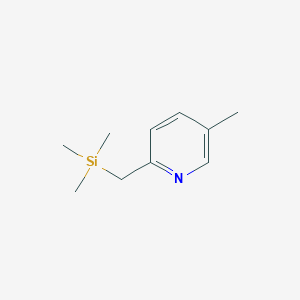
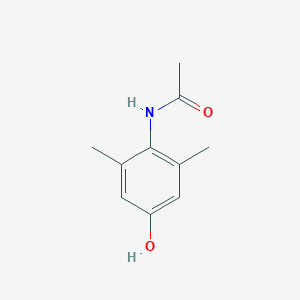
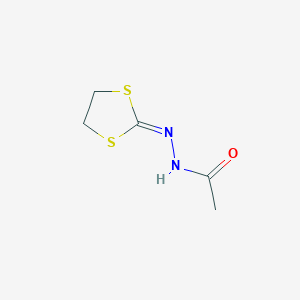
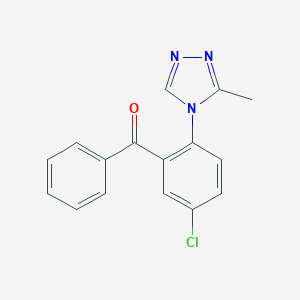
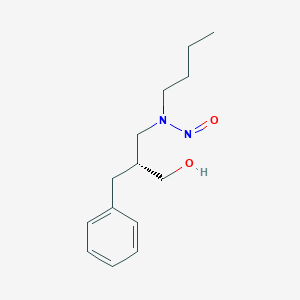
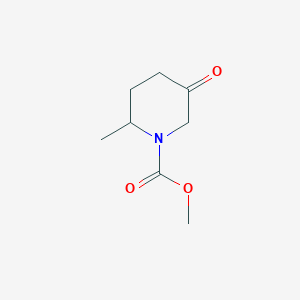
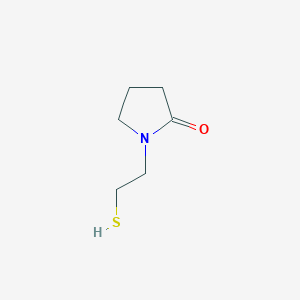
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
